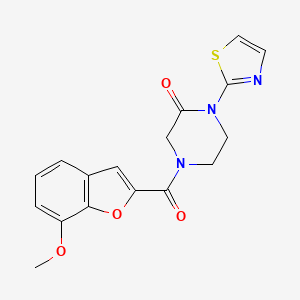
4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one , with CAS number 2310127-85-4 , has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H15N3O4S with a molecular weight of 357.4 g/mol . Its structure features a piperazine ring linked to a thiazole and a benzofuran moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O4S |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 2310127-85-4 |
Antimicrobial Activity
Research indicates that derivatives of benzofuran and thiazole exhibit significant antimicrobial properties. In a study evaluating the compound's efficacy against Mycobacterium tuberculosis (Mtb), it demonstrated a minimum inhibitory concentration (MIC) comparable to that of ethambutol, a standard anti-TB drug, with some derivatives showing MIC values as low as 0.78 µg/mL .
Antitumor Activity
Thiazole-containing compounds have been extensively studied for their anticancer potential. The presence of the thiazole moiety in this compound suggests possible antiproliferative effects. Studies report that thiazole derivatives can exhibit cytotoxic activity against various cancer cell lines, with some compounds showing IC50 values less than that of doxorubicin, a commonly used chemotherapeutic agent .
Neuroprotective Effects
The piperazine framework is associated with neuroprotective activities. Compounds similar to this compound have shown promise in models of neurodegenerative diseases by modulating neurotransmitter levels and providing antioxidant effects .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components:
- Benzofuran moiety : Enhances hydrophobic interactions, potentially improving bioavailability.
- Thiazole ring : Essential for cytotoxic activity; modifications at specific positions can lead to increased potency.
- Piperazine scaffold : Known for its versatility in drug design and ability to interact with various biological targets.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation Against Mtb : A series of piperazine-benzofuran hybrids were synthesized, showing promising results against Mtb with low toxicity profiles .
- Anticancer Studies : Various thiazole derivatives were tested for their cytotoxic effects on cancer cell lines, revealing significant activity linked to specific substituents on the thiazole ring .
科学的研究の応用
Anticancer Applications
Research indicates that compounds similar to 4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one exhibit potent anticancer properties. The mechanism primarily involves:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
Case Studies
-
Prostate Cancer Treatment :
- A study demonstrated that related compounds could reduce tumor growth by approximately 30% in xenograft models when administered at doses around 15 mg/kg over 21 days.
- These compounds were effective against multidrug-resistant cancer cells due to their ability to bypass P-glycoprotein-mediated drug resistance.
-
Melanoma Treatment :
- Another investigation revealed that derivatives exhibited significant cytotoxicity against A375 melanoma cells with IC50 values in the nanomolar range, highlighting their potential as effective therapeutic agents.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research suggests that it may possess:
- Broad-spectrum Antibacterial and Antifungal Activity : Similar compounds have been documented to disrupt essential biochemical pathways in various pathogens, leading to their death.
Neuroprotective Potential
Emerging studies indicate that the compound could have neuroprotective effects:
- Mechanism of Action : It may modulate pathways involved in neuroinflammation and oxidative stress, providing a protective effect against neurodegenerative diseases.
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Anticancer | Inhibits tubulin polymerization; effective against MDR cancer cells. |
| Antimicrobial | Exhibits broad-spectrum activity against bacteria and fungi. |
| Neuroprotection | Potential modulation of neuroinflammatory pathways. |
特性
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-12-4-2-3-11-9-13(24-15(11)12)16(22)19-6-7-20(14(21)10-19)17-18-5-8-25-17/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUQWJPZQBHKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(C(=O)C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













